molecular formula C16H22O B14173404 (4-Ethoxyocta-1,3-dien-1-YL)benzene CAS No. 920974-95-4

(4-Ethoxyocta-1,3-dien-1-YL)benzene

Cat. No.: B14173404
CAS No.: 920974-95-4
M. Wt: 230.34 g/mol
InChI Key: COBPMMLEDNOEAY-UHFFFAOYSA-N
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Description

(4-Ethoxyocta-1,3-dien-1-yl)benzene is an organic compound characterized by the presence of an ethoxy group attached to an octadiene chain, which is further connected to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxyocta-1,3-dien-1-yl)benzene can be achieved through several methods. One common approach involves the Heck reaction, where olefins and β-bromostyrenes are coupled in the presence of a palladium catalyst . This method allows for the formation of 1,4-conjugated dienes with good yield and selectivity. Another method involves the Suzuki–Miyaura reaction between vinyl boric acid and vinyl bromides .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Heck or Suzuki–Miyaura reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxyocta-1,3-dien-1-yl)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or alcohols, while reduction typically produces alkanes. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the benzene ring.

Scientific Research Applications

(4-Ethoxyocta-1,3-dien-1-yl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Ethoxyocta-1,3-dien-1-yl)benzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound forms a positively charged benzenonium intermediate, which then undergoes further reactions to yield substituted benzene derivatives . The specific pathways and targets depend on the nature of the substituents and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Ethoxyocta-1,3-dien-1-yl)benzene is unique due to its ethoxy group and octadiene chain, which confer distinct chemical properties and reactivity

Properties

CAS No.

920974-95-4

Molecular Formula

C16H22O

Molecular Weight

230.34 g/mol

IUPAC Name

4-ethoxyocta-1,3-dienylbenzene

InChI

InChI=1S/C16H22O/c1-3-5-13-16(17-4-2)14-9-12-15-10-7-6-8-11-15/h6-12,14H,3-5,13H2,1-2H3

InChI Key

COBPMMLEDNOEAY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=CC=CC1=CC=CC=C1)OCC

Origin of Product

United States

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